molecular formula C16H19F2NO3S B3016470 N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide CAS No. 1022105-84-5

N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

Cat. No.: B3016470
CAS No.: 1022105-84-5
M. Wt: 343.39
InChI Key: OXYSOGCCUGLUCK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H19F2NO3S and its molecular weight is 343.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

  • A derivative of N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide was synthesized for studying its epoxidation and aminolysis. This research enhances our understanding of the regioselectivity of these transformations in organic chemistry (Palchikov, Prid’ma, & Kas’yan, 2014).
  • Studies have also been conducted on the self-association and conformations of related methanesulfonamide compounds in solution, using IR spectroscopy and quantum chemical methods. This aids in understanding the molecular behavior of such compounds (Sterkhova, Moskalik, & Shainyan, 2014).

Physicochemical Properties and Ecotoxicity

  • Research into protic ionic liquids (PILs) involving camphorsulfonate anion variants of this compound has been done to evaluate their density, viscosity, thermal degradation, and Bronsted acidities. Such studies are crucial in determining the potential applications of these compounds in various industrial and scientific settings (Sardar et al., 2018).

Medicinal Chemistry and Drug Development

  • While specific studies directly involving this compound in medicinal chemistry weren't found, related compounds have been used in the development of chemoselective N-acylation reagents. These findings can contribute to pharmaceutical synthesis and drug development processes (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Organic Chemistry and Catalysis

  • Research on the synthesis and oxidation of camphor-10-sulfonic acid amides, which are structurally related to this compound, provides insights into the potential uses of such compounds in organic synthesis and catalysis (Kas’yan, Palchikov, Turov, Prid’ma, & Tokar, 2009).

Crystallography and Molecular Structure

  • Structural analysis of related methanesulfonamide compounds has been done to understand their molecular conformations and interactions. Such studies are crucial for the design of molecules with specific properties for scientific and industrial applications (Gowda, Foro, & Fuess, 2007).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO3S/c1-15(2)10-5-6-16(15,14(20)7-10)9-23(21,22)19-13-4-3-11(17)8-12(13)18/h3-4,8,10,19H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYSOGCCUGLUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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